The synthesis of 3-(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the following steps:
The molecular structure of 3-(2,4-dimethoxyphenyl)-1H-pyrazole features a five-membered pyrazole ring fused with a substituted phenyl group. The structural formula can be represented as follows:
InChI=1S/C11H12N2O2/c1-14-8-3-4-9(11(7-8)15-2)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13)
3-(2,4-Dimethoxyphenyl)-1H-pyrazole can participate in various chemical reactions:
The mechanism of action for 3-(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate various biological pathways:
The physical and chemical properties of 3-(2,4-dimethoxyphenyl)-1H-pyrazole include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
3-(2,4-Dimethoxyphenyl)-1H-pyrazole has several scientific applications:
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 2226-71-3
CAS No.: 64768-29-2
CAS No.: 10110-86-8